4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

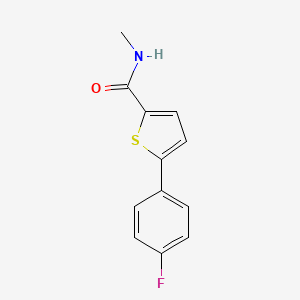

The compound “4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime” is an organic compound containing several functional groups: a tert-butylsulfanyl group, a nitro group, a benzenecarbaldehyde group, and an oxime group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the benzene ring. Unfortunately, without specific information or an existing study on this compound, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, tert-butylsulfinamides can undergo thermal rearrangement .Aplicaciones Científicas De Investigación

Tissue Sulfhydryl Groups

A study on the determination of sulfhydryl groups in biological materials highlighted the usefulness of water-soluble aromatic disulfides for biological applications. This research suggests potential applications of sulfur-containing compounds, like 4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime, in biochemistry and medicine, particularly in studying protein structures and functions (Ellman, 1959).

Oxidation Processes

Research involving the oxygenation of polycyclic thiophene derivatives, leading to the formation of complex macrocyclic structures, indicates the potential of sulfur-containing compounds in synthesizing new materials. These findings could hint at the utility of 4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime in creating novel polymers or materials through similar oxidative transformations (Kilway et al., 2004).

Metal-Free Nitrooxylation

A metal-free approach for the nitrooxylation of alkenyl oximes, utilizing molecular oxygen and avoiding organic trapping reagents, demonstrates the compound's relevance in green chemistry and organic synthesis. This method, highlighting the use of tert-butyl nitrite, may suggest similar applications for 4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime in synthesizing nitro or oxime derivatives in an environmentally friendly manner (Zhang et al., 2016).

Catalytic Applications

Investigations into the synthesis and properties of polyimides derived from various aromatic compounds, including those with tert-butyl groups, provide insights into the potential of 4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime in catalysis and materials science. Such studies indicate the compound's relevance in developing advanced polymers with specific mechanical and thermal properties (Liaw & Liaw, 1996).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(NE)-N-[(4-tert-butylsulfanyl-3-nitrophenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-11(2,3)17-10-5-4-8(7-12-14)6-9(10)13(15)16/h4-7,14H,1-3H3/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBOQGPFOAQQJY-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(C=C(C=C1)C=NO)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SC1=C(C=C(C=C1)/C=N/O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2885068.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2885078.png)

![4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2885079.png)

![6-acetyl-2-[3-(benzenesulfonyl)propanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2885083.png)